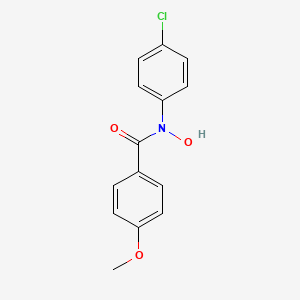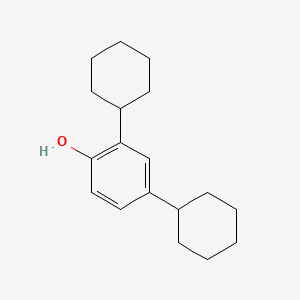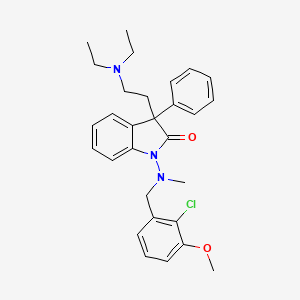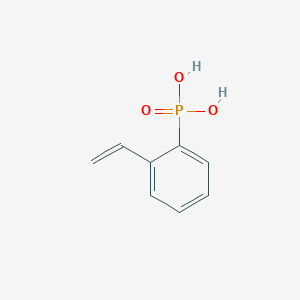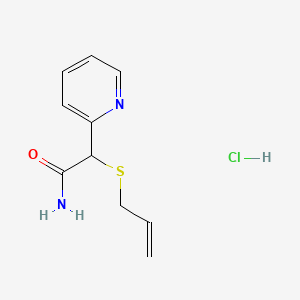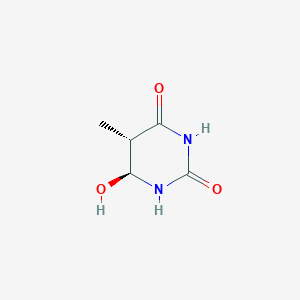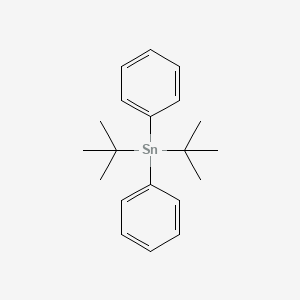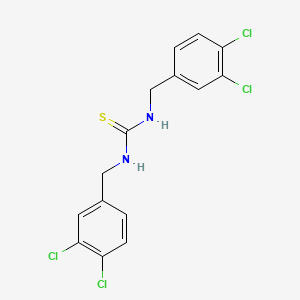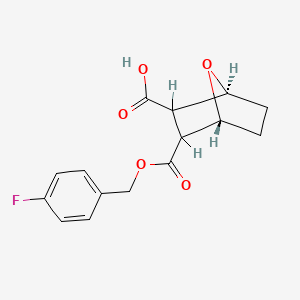
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester: is a complex organic compound that belongs to the class of oxabicycloheptane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant chemical stability and reactivity. The presence of the p-fluorobenzyl ester group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester typically involves the Diels-Alder reaction. This reaction is a cycloaddition process between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction. The resulting product is then subjected to esterification with p-fluorobenzyl alcohol to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the p-fluorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and natural product analogues. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its bicyclic structure can mimic natural substrates, making it a valuable tool in enzyme kinetics studies.
Medicine: The compound has shown promise as an antitumor agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyestuffs. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The mechanism by which exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester exerts its effects is primarily through enzyme inhibition. The compound binds to the active site of the enzyme, preventing the natural substrate from accessing the site. This inhibition can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets often include enzymes involved in metabolic pathways, such as kinases and proteases.
類似化合物との比較
7-Oxabicyclo(2.2.1)heptane: A simpler analogue without the ester group, used in polymer synthesis.
exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Used as an intermediate in organic synthesis and as a potential antitumor agent.
1,4-Epoxycyclohexane: A related compound used in the synthesis of various organic molecules.
Uniqueness: The presence of the p-fluorobenzyl ester group in exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity. These properties make it more versatile in chemical synthesis and more effective in biological applications compared to its simpler analogues.
特性
CAS番号 |
30627-53-3 |
|---|---|
分子式 |
C15H15FO5 |
分子量 |
294.27 g/mol |
IUPAC名 |
(1S,4R)-3-[(4-fluorophenyl)methoxycarbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H15FO5/c16-9-3-1-8(2-4-9)7-20-15(19)13-11-6-5-10(21-11)12(13)14(17)18/h1-4,10-13H,5-7H2,(H,17,18)/t10-,11+,12?,13?/m0/s1 |
InChIキー |
XMXZJNFTOVRFDD-ZFDZMSFRSA-N |
異性体SMILES |
C1C[C@@H]2C(C([C@H]1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F |
正規SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
